Enantiomeric Purity: (R)-Enantiomer Achieves >99.9% ee vs. Racemic Mixture (50:50)
The (R)-enantiomer (CAS 950773-38-3) is obtained via resolution of the racemic (±) mixture using (−)-di-p-toluoyl-L-tartaric acid, yielding an enantiomeric purity greater than 99.9% as measured by chiral HPLC, with specific embodiments achieving >99.98% ee [1]. In contrast, the racemic mixture (CAS 156755-27-0) is a 50:50 (R:S) composition with zero enantiomeric enrichment [2]. Prior-art processes relying on ephedrine hemihydrate resolution of the propionic acid precursor achieved only 97.6% ee after two recrystallizations from boiling ethanol [3].
| Evidence Dimension | Enantiomeric purity (enantiomeric excess) |
|---|---|
| Target Compound Data | >99.9% ee; specifically >99.95% and most specifically >99.98% ee (CAS 950773-38-3, free base after di-p-toluoyl-L-tartrate resolution) |
| Comparator Or Baseline | Racemic (±) mixture (CAS 156755-27-0): 50:50 R:S, 0% ee; Ephedrine-resolution route (prior art): 97.6% ee (R-(-)-propionic acid precursor) |
| Quantified Difference | Δ > 49.9 percentage points ee vs. racemate; Δ > 2.3 percentage points ee vs. prior-art ephedrine resolution method |
| Conditions | Chiral HPLC; resolution performed with (−)-di-p-toluoyl-L-tartaric acid in isopropyl alcohol/water; free base liberated from crystalline di-p-toluoyl-L-tartrate salt |
Why This Matters
Procurement of the pre-resolved (R)-enantiomer eliminates an entire resolution unit operation, avoids ~50% material loss to the undesired (S)-enantiomer, and ensures the downstream API meets ICH Q6A chiral purity specifications without additional reprocessing.
- [1] Pradhan, N. S., Valgeirsson, J., Neela, P. K., Charugundla, K., Kumar, U., & Patil, R. S. (Actavis Group PTC EHF). Process for the Preparation of Fesoterodine. U.S. Patent Application Publication No. US 2010/0217034 A1, published August 26, 2010. (Paragraphs [0010]–[0011]: enantiomeric purity >98%, specifically >99.9%, >99.95%, >99.98% by HPLC.) View Source
- [2] Actavis Group PTC EHF. An Improved Process for the Preparation of Fesoterodine. PCT Publication No. WO 2009/037569 A2, published March 26, 2009. (Describes racemic (±)-N,N-diisopropyl-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropylamine as starting material for resolution.) View Source
- [3] Process for the Optical Resolution of (±)-3-(2-Benzyloxy-5-bromophenyl)-3-phenylpropionic Acid. PCT Publication No. WO 2013/021343 A1, published February 14, 2013. (Prior-art ephedrine resolution achieving 97.6% e.e. after two recrystallizations.) View Source
